propyl N-naphthalen-1-ylcarbamate
Overview
Description
Propyl N-naphthalen-1-ylcarbamate is an organic compound belonging to the carbamate family. Carbamates are widely utilized in various fields due to their stability and ability to modulate biological properties. This compound features a propyl group attached to a carbamate moiety, which is further linked to a naphthalene ring. The unique structure of this compound allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Naphthalen-1-ylamine+Propyl chloroformate→Propyl N-naphthalen-1-ylcarbamate+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Propyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ylamine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Propyl N-naphthalen-1-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential use as a drug or prodrug.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of propyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The naphthalene ring enhances the compound’s ability to permeate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-naphthalen-1-ylcarbamate
- Methyl N-naphthalen-1-ylcarbamate
- Butyl N-naphthalen-1-ylcarbamate
Uniqueness
Propyl N-naphthalen-1-ylcarbamate is unique due to its specific propyl group, which influences its chemical reactivity and biological activity. Compared to its ethyl and methyl counterparts, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.
Properties
IUPAC Name |
propyl N-naphthalen-1-ylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMQABWXVOTKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948070 | |
Record name | Propyl 1-naphthalenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-27-7 | |
Record name | NSC190586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl 1-naphthalenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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